Chemical structure and properties of 5-Styryl-[1,3,4]thiadiazol-2-ylamine
Chemical structure and properties of 5-Styryl-[1,3,4]thiadiazol-2-ylamine
Scaffold Analysis, Synthetic Protocols, and Pharmacological Potential
Executive Summary
5-Styryl-[1,3,4]thiadiazol-2-ylamine (also designated as 5-styryl-1,3,4-thiadiazol-2-amine) represents a privileged heterocyclic scaffold in medicinal chemistry.[1] Distinguished by the fusion of a mesoionic 1,3,4-thiadiazole core with a conjugated styryl arm, this molecule serves as a critical pharmacophore for anticancer, antimicrobial, and neuroprotective agents.
This guide provides a rigorous technical analysis of the compound, moving beyond basic characterization to explore the structure-activity relationships (SAR) , cyclodehydration mechanisms , and validated synthetic workflows necessary for its application in drug discovery.
Molecular Architecture & Physicochemical Properties[2][3]
Structural Dynamics
The molecule comprises three distinct functional domains, each contributing to its biological efficacy:
-
1,3,4-Thiadiazole Core: Acts as a bioisostere of pyrimidine.[2] It exhibits "mesoionic" character, allowing distinct regions of positive and negative charge density that facilitate non-covalent interactions with enzyme active sites (e.g., kinases, carbonic anhydrases).
-
C-2 Amine (-NH₂): A primary hydrogen bond donor/acceptor. It is the primary site for derivatization (e.g., Schiff base formation) to modulate solubility and target specificity.
-
C-5 Styryl Group (-CH=CH-Ph): Extends
-conjugation across the molecule. This lipophilic arm enhances membrane permeability and provides steric bulk often required to occupy hydrophobic pockets in target proteins (e.g., tubulin).
Key Physicochemical Data
| Property | Value / Characteristic | Relevance |
| Molecular Formula | Core stoichiometry | |
| Molecular Weight | 203.26 g/mol | Fragment-based drug design compliant |
| LogP (Predicted) | ~2.5 - 2.8 | Good oral bioavailability potential (Lipinski compliant) |
| H-Bond Donors | 1 (Amine) | Receptor binding |
| H-Bond Acceptors | 3 (N3, N4, S1) | Receptor binding |
| Solubility | DMSO, DMF (High); Water (Low) | Formulation requires co-solvents or derivatization |
Synthetic Pathways & Mechanism[8][9]
The most robust synthesis involves the cyclodehydration of cinnamic acid with thiosemicarbazide. While oxidative cyclization of Schiff bases is possible, the POCl₃-mediated dehydration is preferred for its high yield and one-pot efficiency.
Retrosynthetic Analysis (DOT Visualization)
Figure 1: One-pot cyclodehydration pathway utilizing phosphorus oxychloride activation.[3]
Mechanism of Action (POCl₃)
-
Activation: POCl₃ activates the carboxylic acid of cinnamic acid, forming a reactive acyl chloride or phosphoryl intermediate.
-
Coupling: The hydrazide nitrogen of thiosemicarbazide attacks the activated carbonyl, forming an acyl thiosemicarbazide intermediate.
-
Cyclization: The sulfur atom attacks the carbonyl carbon (now activated by POCl₃ coordination), followed by dehydration (loss of water) to close the aromatic ring.
Experimental Protocol: Synthesis of 5-Styryl-1,3,4-thiadiazol-2-amine
Safety Warning: POCl₃ is highly corrosive and reacts violently with water. All operations must be performed in a fume hood with anhydrous glassware.
Materials
-
Cinnamic Acid (0.01 mol, ~1.48 g)
-
Thiosemicarbazide (0.01 mol, ~0.91 g)
-
Phosphorus Oxychloride (POCl₃) (10 mL)[4]
-
Potassium Hydroxide (KOH) or Sodium Bicarbonate (for neutralization)
-
Ice water
Step-by-Step Methodology
-
Setup: Equip a 100 mL Round Bottom Flask (RBF) with a reflux condenser and a calcium chloride guard tube (to exclude moisture).
-
Mixing: Add Cinnamic Acid (1.48 g) and Thiosemicarbazide (0.91 g) to the flask.
-
Solvent Addition: Carefully add 10 mL of POCl₃. The reaction may be slightly exothermic; add slowly.
-
Reflux: Heat the mixture gently to reflux (approx. 105°C) on an oil bath for 4–5 hours . Monitor reaction progress via TLC (System: Ethyl Acetate:Hexane 3:7).
-
Quenching: Cool the reaction mixture to room temperature. Pour the contents slowly onto crushed ice (~200 g) with vigorous stirring. Caution: This hydrolyzes excess POCl₃, releasing HCl gas.
-
Neutralization: Adjust the pH of the suspension to ~8 using 10% KOH solution or saturated
. A solid precipitate will form. -
Isolation: Filter the precipitate under vacuum. Wash significantly with cold water to remove inorganic salts.
-
Purification: Recrystallize from Ethanol or Ethanol/Water (1:1) to yield light yellow/buff crystals.
Biological Potential & Pharmacophore Analysis[2][3][4][5][6]
The 5-styryl-1,3,4-thiadiazole scaffold is not merely a structural element; it is a bioactive warhead.
Anticancer Mechanism
-
Target: Tubulin polymerization and Tyrosine Kinases (e.g., EGFR, VEGFR).
-
Mechanism: The planar styryl group intercalates or occupies hydrophobic pockets in the enzyme, while the thiadiazole nitrogen atoms form hydrogen bonds with residues like Thr or Glu in the ATP-binding pocket.
-
Apoptosis: Derivatives have been shown to upregulate Bax (pro-apoptotic) and downregulate Bcl-2 (anti-apoptotic), triggering Caspase-3 mediated cell death.
Signaling Pathway Interference
Figure 2: Primary pharmacological intervention points in cancer cell signaling.
Spectroscopic Characterization
To validate the synthesis, the following spectral signatures must be confirmed.
Infrared Spectroscopy (FT-IR)
| Functional Group | Wavenumber ( | Assignment |
| -NH₂ (Primary Amine) | 3100–3400 | Doublet (Asymmetric/Symmetric stretch) |
| C=N (Thiadiazole) | 1600–1650 | Ring stretching |
| C=C (Styryl/Alkene) | 1580–1600 | Conjugated alkene stretch |
| C-S-C | 600–700 | Thioether linkage stretch |
Nuclear Magnetic Resonance ( H-NMR)
Solvent: DMSO-
-
7.0 – 7.2 ppm (Doublet, 1H): Vinylic proton (
) adjacent to the aromatic ring. - 7.3 – 7.6 ppm (Multiplet, 5H): Aromatic protons of the styryl phenyl ring.
- 7.8 – 8.0 ppm (Doublet, 1H): Vinylic proton adjacent to the thiadiazole ring (deshielded by the heterocycle).
-
7.4 – 7.6 ppm (Broad Singlet, 2H):
protons (Exchangeable with ).
References
-
Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies.
-
New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules (MDPI).
-
Mechanism of the Bischler-Napieralski Reaction and POCl3 Cyclization. Organic Chemistry Portal.
-
Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI.
-
Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas. Royal Society of Chemistry / NIH.
